molecular formula C10H11NO4 B14838147 2-(Dimethylcarbamoyl)-5-hydroxybenzoic acid

2-(Dimethylcarbamoyl)-5-hydroxybenzoic acid

Cat. No.: B14838147
M. Wt: 209.20 g/mol
InChI Key: DUERTZLMUNVHSX-UHFFFAOYSA-N
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Description

2-(Dimethylcarbamoyl)-5-hydroxybenzoic acid is an organic compound that features a benzoic acid core substituted with a dimethylcarbamoyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylcarbamoyl)-5-hydroxybenzoic acid typically involves the introduction of the dimethylcarbamoyl group to a benzoic acid derivative. One common method is the reaction of 5-hydroxybenzoic acid with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dimethylcarbamoyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylcarbamoyl)-5-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Dimethylcarbamoyl)-5-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylcarbamoyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets. The dimethylcarbamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    2-Hydroxybenzoic acid (Salicylic acid): Known for its anti-inflammatory and analgesic properties.

    2-(Dimethylcarbamoyl)benzoic acid: Lacks the hydroxyl group but retains the dimethylcarbamoyl functionality.

Uniqueness: 2-(Dimethylcarbamoyl)-5-hydroxybenzoic acid is unique due to the presence of both the dimethylcarbamoyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2-(dimethylcarbamoyl)-5-hydroxybenzoic acid

InChI

InChI=1S/C10H11NO4/c1-11(2)9(13)7-4-3-6(12)5-8(7)10(14)15/h3-5,12H,1-2H3,(H,14,15)

InChI Key

DUERTZLMUNVHSX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)O)C(=O)O

Origin of Product

United States

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